molecular formula C10H14FNO B7894185 N-(2-Fluoro-4-methoxybenzyl)ethanamine

N-(2-Fluoro-4-methoxybenzyl)ethanamine

Cat. No.: B7894185
M. Wt: 183.22 g/mol
InChI Key: HIPORVDWHKWILU-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methoxybenzyl)ethanamine is a fluorinated benzylamine derivative characterized by a 2-fluoro-4-methoxy substitution on the benzyl group.

Properties

IUPAC Name

N-[(2-fluoro-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPORVDWHKWILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-methoxybenzyl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-4-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Secondary and tertiary amines, alcohols.

    Substitution Products: Various substituted benzyl ethanamines.

Scientific Research Applications

N-(2-Fluoro-4-methoxybenzyl)ethanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their substituent patterns:

Compound Name Substituents on Benzyl/Phenyl Group Ethanamine Backbone Modifications Reference
N-(2-Fluoro-4-methoxybenzyl)ethanamine 2-Fluoro, 4-methoxy None Target
24H-NBF (N-(2-fluorobenzyl)ethanamine) 2-Fluoro (benzyl) + 2,4-dimethoxy (phenyl) 2-(2,4-dimethoxyphenyl)
25I-NBF 2-Fluoro (benzyl) + 4-iodo,2,5-dimethoxy 2-(4-iodo-2,5-dimethoxyphenyl)
25C-NBOMe 2-Methoxy (benzyl) + 4-chloro,2,5-dimethoxy 2-(4-chloro-2,5-dimethoxyphenyl)
N-(3-Trifluoromethylbenzyl)ethanamine 3-Trifluoromethyl (benzyl) + 4-methoxy (phenyl) 2-(4-methoxyphenyl)

Pharmacological Differences

  • Receptor Affinity : Fluorinated analogs like 24H-NBF (5-HT2A agonist, Ki < 10 nM) suggest that the 2-fluoro substitution enhances binding to serotonin receptors. The 4-methoxy group in the target compound may further modulate affinity due to its electron-donating effects.
  • Substituent Position : Para-methoxy groups (e.g., in 34H-NBOMe derivatives) exhibit higher metabolic stability compared to ortho-methoxy analogs , implying that the 4-methoxy group in the target compound may improve bioavailability.
  • Halogen Effects : Iodo-substituted analogs (e.g., 25I-NBF) show prolonged receptor activation due to increased lipophilicity and slower metabolism . The target compound’s fluorine atom may offer a balance between lipophilicity and metabolic clearance.

Physicochemical Parameters

Property This compound 24H-NBF 25I-NBF
Molecular Weight (g/mol) ~213 ~301 ~427
logP (Predicted) ~2.1 ~2.8 ~3.5
Water Solubility Moderate (methoxy enhances polarity) Low Very Low

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